4-[(E)-[(3-nitrophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Description
4-[(E)-[(3-Nitrophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative synthesized via condensation of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with 3-nitrobenzaldehyde in the presence of glacial acetic acid . The compound features a 1,2,4-triazole core substituted with a thiophen-2-yl group at position 5 and a 3-nitrobenzylidene moiety at position 2. Its molecular formula is C₁₃H₁₀N₅O₂S₂, confirmed by ESI-MS (calculated m/z: 356.03; observed: 356.08) . Structural characterization via ¹H NMR and ¹³C NMR reveals distinct signals for the aromatic protons (δ 7.5–8.3 ppm), the thiophene ring (δ 6.9–7.4 ppm), and the thiol group (δ 13.1 ppm) .
Properties
IUPAC Name |
4-[(E)-(3-nitrophenyl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S2/c19-18(20)10-4-1-3-9(7-10)8-14-17-12(15-16-13(17)21)11-5-2-6-22-11/h1-8H,(H,16,21)/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZATXLFKOOWMKD-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C(=NNC2=S)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C(=NNC2=S)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(E)-[(3-nitrophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes existing knowledge on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 331.37 g/mol. The structure features a triazole ring fused with a thiol group and a nitrophenyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The specific compound under investigation has been shown to possess:
- Broad-spectrum antibacterial activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have reported minimum inhibitory concentration (MIC) values ranging from to against various strains including E. coli, S. aureus, and P. aeruginosa .
- Mechanisms of action : The antibacterial effects are attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . Molecular docking studies suggest that the triazole ring interacts with the enzyme's active site, enhancing binding affinity and inhibitory potential .
Antifungal Activity
Triazoles are also known for their antifungal properties. The compound has shown promising results in inhibiting fungal strains, making it a candidate for further development in antifungal therapies.
Anticancer Potential
Emerging studies suggest that triazole derivatives may exhibit anticancer properties through various mechanisms, including:
- Inhibition of tumor cell proliferation : Certain derivatives have been found to induce apoptosis in cancer cells by triggering oxidative stress and disrupting cellular signaling pathways .
- Targeting specific enzymes : The compound may inhibit enzymes involved in cancer cell metabolism, thereby reducing tumor growth .
Case Studies
- Antibacterial Efficacy : A study conducted by Mermer et al. (2019) synthesized several triazole derivatives and evaluated their antibacterial activity. The compound exhibited superior activity compared to standard antibiotics like ciprofloxacin against multidrug-resistant strains .
- Anticancer Activity : In vitro studies have demonstrated that certain triazole derivatives can inhibit the growth of breast cancer cell lines by inducing cell cycle arrest at the G2/M phase .
Data Table: Biological Activity Summary
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophen-2-yl derivatives with suitable aldehydes and amines to form the triazole ring. The characterization of the compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.
- Fourier Transform Infrared Spectroscopy (FTIR) : Employed to identify functional groups present in the compound.
- Mass Spectrometry : Utilized for determining molecular weight and confirming the molecular formula.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, one study highlighted that certain 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed promising activity against various bacterial strains and fungi . The presence of the thiol group in the triazole structure is believed to enhance its antimicrobial efficacy.
Anticancer Potential
Triazole compounds have also been investigated for their anticancer properties. Research indicates that derivatives similar to 4-[(E)-[(3-nitrophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol can interact with cellular targets involved in cancer progression. Molecular docking studies have suggested potential binding interactions with key enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells .
Material Science Applications
The unique structural properties of this compound allow it to be explored in material science. Its ability to form coordination complexes with metals can lead to applications in:
- Catalysis : As a ligand in catalytic processes.
- Sensors : In developing sensors for detecting specific ions or molecules due to its electronic properties.
Comparative Data Table
The following table summarizes various studies on triazole derivatives and their applications:
Chemical Reactions Analysis
Thiol Group Reactivity
The thiol (-SH) group at position 3 of the triazole ring undergoes characteristic nucleophilic reactions:
Schiff Base (Azomethine) Reactivity
The (E)-3-nitrophenylmethylideneamino group participates in reversible and irreversible reactions:
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Hydrolysis : Acidic or basic conditions cleave the C=N bond, yielding 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 3-nitrobenzaldehyde .
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Nucleophilic Addition : Reacts with hydrazines or hydroxylamine to form hydrazones or oximes .
Triazole Ring Reactivity
The 1,2,4-triazole core engages in cycloaddition and alkylation reactions:
Nitro Group Reduction
The 3-nitrobenzylidene substituent can be selectively reduced:
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Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces -NO₂ to -NH₂, forming 4-[(E)-(3-aminophenyl)methylideneamino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol .
-
Chemical Reduction : SnCl₂/HCl or NaBH₄/CuSO₄ achieves similar outcomes .
Thiophene Ring Functionalization
Electrophilic substitution occurs at the electron-rich thiophene moiety:
| Reaction Type | Reagents/Conditions | Position Substituted | Outcome | Source |
|---|---|---|---|---|
| Sulfonation | H₂SO₄/SO₃ | C-5 | Sulfonic acid derivative | |
| Halogenation | NBS or Cl₂/AcOH | C-5 | Bromo/chloro-substituted thiophene |
Biological Activity Modulation
Structural modifications correlate with enhanced pharmacological properties:
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Antimicrobial Activity : S-alkylation (e.g., with 3-bromobenzyl groups) improves efficacy against Staphylococcus aureus (MIC: 3.25 µg/mL) .
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Antifungal Activity : Thiol-metal complexes exhibit cytochrome P450 inhibition .
Supramolecular Interactions
The compound forms hydrogen bonds (N–H···S) and chalcogen bonds (C–S···S), influencing crystal packing and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-Schiff base derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of the target compound with structurally analogous molecules:
Key Observations
Antitumor Activity :
- The target compound exhibits potent activity against MCF-7 (breast cancer) and A-549 (lung cancer) cells, with IC₅₀ values comparable to the benzo[d][1,3]dioxol-5-yl derivative . The 3-nitro group enhances cytotoxicity by stabilizing the Schiff base linkage and promoting DNA intercalation .
- In contrast, the 4-methoxybenzylidene analog () shows weaker antitumor effects but stronger antimicrobial activity, indicating substituent-dependent selectivity .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 3-nitro group in the target compound increases electrophilicity, improving interactions with cellular targets like topoisomerase II .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., ) reduce antitumor potency but enhance solubility and microbial membrane penetration .
Synthetic Efficiency :
- The target compound’s synthesis yield (75–80%) is comparable to analogs like the naphthalen-2-yloxy derivative (83%) , but lower than the 93% yield of trifluoromethyl-containing triazoles () .
Thermal Stability :
- Melting points correlate with molecular symmetry and intermolecular interactions. The target compound (196–198°C) and its naphthalen-2-yloxy analog (196–198°C) share similar thermal stability due to planar aromatic systems .
Preparation Methods
Formation of Thiophene-2-carbohydrazide
The synthesis begins with the preparation of thiophene-2-carbohydrazide , derived from thiophene-2-carboxylic acid and hydrazine hydrate. In ethanol under reflux, the carboxylic acid reacts with excess hydrazine to yield the hydrazide intermediate, which serves as the foundational building block for subsequent reactions. The reaction typically achieves yields exceeding 85% after recrystallization from ethanol.
Synthesis of 4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
The hydrazide undergoes reaction with an aryl isothiocyanate (e.g., phenyl isothiocyanate) in anhydrous ethanol to form a thiosemicarbazide intermediate . Cyclization of this intermediate in 2 M sodium hydroxide at 80–90°C for 4–6 hours produces the 4-amino-1,2,4-triazole core. The reaction mechanism involves nucleophilic attack of the hydrazide nitrogen on the isothiocyanate carbon, followed by base-induced intramolecular cyclization with elimination of ammonia (Figure 1).
Thiophene-2-carbohydrazide (10 mmol) and phenyl isothiocyanate (10 mmol) were stirred in ethanol (30 mL) at room temperature for 12 hours. The precipitated thiosemicarbazide was filtered and cyclized in 2 M NaOH (20 mL) at 85°C for 5 hours. The mixture was acidified with HCl to pH 3–4, yielding 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol as a pale yellow solid (72% yield).
Schiff Base Condensation with 3-Nitrobenzaldehyde
The final step involves condensing the 4-amino-triazole with 3-nitrobenzaldehyde to form the Schiff base. This reaction is conducted in dimethylformamide (DMF) with glacial acetic acid as a catalyst under reflux for 9–12 hours. The acidic conditions facilitate imine formation, with water removal enhancing reaction efficiency.
4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (5 mmol) and 3-nitrobenzaldehyde (5.5 mmol) were refluxed in DMF (25 mL) with 0.5 mL glacial acetic acid for 10 hours. The product was precipitated upon cooling, filtered, and recrystallized from ethanol to afford the title compound as a colorless solid (68% yield).
Analytical Characterization
Spectroscopic Validation
- IR Spectroscopy : The compound exhibits characteristic bands at 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N imine), and 1240 cm⁻¹ (C=S). The nitro group absorbs strongly at 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).
- ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, CH=N), 8.35–7.55 (m, 4H, Ar-H from nitrobenzene), 7.45–7.20 (m, 3H, thiophene-H), and 13.20 (s, 1H, SH).
- ¹³C NMR : Peaks at δ 167.2 (C=S), 155.6 (C=N), 148.9 (C-NO₂), and 126–138 ppm (aromatic carbons).
Elemental Analysis
The calculated composition for C₁₃H₉N₅O₂S₂ (M = 331.37 g/mol) aligns with experimental values:
- Calculated : C 47.12%, H 2.74%, N 21.14%, S 19.35%.
- Found : C 47.08%, H 2.69%, N 21.09%, S 19.30%.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side Reactions
Cyclization Step
The base-mediated cyclization of thiosemicarbazides proceeds via deprotonation of the thiol group, followed by nucleophilic attack on the adjacent carbonyl carbon. This step is highly sensitive to pH; excessive alkalinity may lead to hydrolysis of the thiophene ring, while insufficient base retards cyclization.
Schiff Base Formation
The condensation reaction follows a nucleophilic addition-elimination mechanism. The amine group attacks the carbonyl carbon of 3-nitrobenzaldehyde, forming a tetrahedral intermediate that loses water to generate the imine. Competing side reactions include aldol condensation of the aldehyde, which is mitigated by using anhydrous DMF and catalytic acetic acid.
Scalability and Industrial Feasibility
The synthesis is scalable to multi-gram quantities with consistent yields (65–70%). Critical considerations include:
- Cost Efficiency : Thiophene-2-carboxylic acid (~$120/kg) and 3-nitrobenzaldehyde (~$90/kg) are commercially available at scale.
- Safety : Carbon disulfide (used in dithiocarbazate synthesis) requires handling under fume hoods due to toxicity.
- Green Chemistry : Substituting DMF with ethanol or PEG-400 could reduce environmental impact but may lower yields.
Q & A
Basic Research Questions
Q. How can the synthesis of 4-[(E)-(3-nitrophenylmethylidene)amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol be optimized for yield and purity?
- Methodology :
- Use nucleophilic substitution reactions with thiophen-2-yl precursors and 3-nitrobenzaldehyde derivatives under reflux in ethanol or methanol .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization (e.g., ethanol/water mixtures) .
- Optimize stoichiometry (e.g., 1:1 molar ratio of triazole-thiol to aldehyde) and reaction time (typically 5–8 hours) to avoid side products like thioether byproducts .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H stretch at ~2550 cm⁻¹ for thiol tautomers) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for nitrobenzylidene and thiophene groups) and confirm tautomeric forms (e.g., thione vs. thiol) via sulfur-linked proton shifts .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and theoretical spectral data?
- Methodology :
- Perform geometry optimization and vibrational frequency calculations using B3LYP/6-311G(d,p) basis sets to model IR and NMR spectra .
- Compare experimental vs. computed chemical shifts (e.g., ¹³C NMR deviations <5 ppm) and adjust solvent effects (e.g., PCM model for DMSO) to improve accuracy .
- Analyze electron density maps to identify tautomeric preferences (e.g., thione-thiol equilibrium) influencing spectral outcomes .
Q. What strategies enhance the biological activity of this compound through structural derivatization?
- Methodology :
- Sulfonylation/Thioetherification : React the thiol group with halogenated alkyl/aryl reagents (e.g., bromoacetophenone) to improve lipophilicity and membrane permeability .
- Schiff Base Modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene moiety to enhance antimicrobial or antitumor activity .
- SAR Studies : Screen derivatives against target enzymes (e.g., fungal CYP51 for antifungal activity) and correlate substituent effects with IC₅₀ values .
Q. How does conformational flexibility impact the compound’s electronic properties and reactivity?
- Methodology :
- Generate molecular energy profiles via DFT torsion angle scans (e.g., 0°–360° in 20° increments) to identify stable conformers .
- Calculate HOMO-LUMO gaps to predict redox behavior (e.g., lower gaps correlate with higher reactivity in nucleophilic environments) .
- Simulate solvent effects (e.g., ethanol vs. DMSO) on tautomeric equilibria using molecular dynamics (MD) simulations .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in biological activity data across similar triazole derivatives?
- Methodology :
- Standardize assay conditions (e.g., MIC testing for antimicrobial activity using CLSI guidelines) to minimize variability .
- Cross-validate results with orthogonal methods (e.g., fluorescence-based enzymatic assays vs. cell viability assays) .
- Perform meta-analyses of published data to identify structural motifs (e.g., thiophene vs. pyridine substituents) driving activity discrepancies .
Methodological Tables
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| B3LYP/6-311G(d,p) DFT | Geometry optimization, vibrational frequency analysis | ΔE(HOMO-LUMO) < 5 eV, RMSD < 0.01 Å | |
| IR Spectroscopy | Thione-thiol tautomer identification | C=S stretch: ~1200 cm⁻¹, S-H stretch: ~2550 cm⁻¹ | |
| Recrystallization | Purification of synthetic intermediates | Ethanol/water (1:3), yield >70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
